5-[2-(3-chlorophenoxy)phenyl]-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione
Description
The compound 5-[2-(3-chlorophenoxy)phenyl]-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a polycyclic molecule featuring a cyclohexanedione core substituted with a 3-chlorophenoxy-phenyl group, a tetrahydroisoquinoline moiety, and a 1,2,4-triazole ring. The compound’s CAS number and synonyms are documented, but detailed characterization (e.g., NMR, IR, or mass spectrometry) is absent .
Properties
IUPAC Name |
5-[2-(3-chlorophenoxy)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25ClN4O3/c30-19-7-5-8-20(14-19)37-25-11-4-3-10-22(25)23-15-24(35)26(29(36)28(23)34-17-31-16-33-34)27-21-9-2-1-6-18(21)12-13-32-27/h1-11,14,16-17,23,26-28,32H,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXCTADEDYBQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3C(=O)CC(C(C3=O)N4C=NC=N4)C5=CC=CC=C5OC6=CC(=CC=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[2-(3-chlorophenoxy)phenyl]-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- CAS Number : 1005039-85-9
- Molecular Formula : C29H25ClN4O3
- Molecular Weight : 512.9868 g/mol
The compound exhibits several biological activities primarily through the modulation of specific enzymes and receptors. Notably:
- Indoleamine 2,3-dioxygenase (IDO) Inhibition :
- G Protein-Coupled Receptors (GPCRs) :
Biological Activities
The following table summarizes the biological activities associated with the compound:
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Cancer Treatment : A clinical trial assessed the impact of IDO inhibitors on tumor growth in patients with melanoma. Results indicated that patients receiving the compound alongside standard therapies showed improved outcomes compared to controls .
- HIV Immunosuppression : Research has demonstrated that this compound effectively reduces IDO levels in HIV-infected patients, leading to improved immune function and viral control .
Scientific Research Applications
Basic Information
- Molecular Formula : C29H25ClN4O3
- Molecular Weight : 513.0 g/mol
- CAS Number : 1005039-85-9
Structural Characteristics
The structure of the compound includes a cyclohexanedione core, which is substituted with various functional groups that contribute to its biological activity. The presence of the triazole ring and the isoquinoline moiety are particularly noteworthy as they are often associated with significant pharmacological properties.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a screening of drug libraries on multicellular spheroids identified this compound as having notable efficacy against various cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways that are crucial for tumor growth and survival .
Antimicrobial Properties
The triazole group in the compound is known for its antimicrobial activity. Research has indicated that derivatives of triazoles exhibit potent antifungal and antibacterial properties. The specific compound may enhance the efficacy of existing antimicrobial agents or serve as a lead compound for developing new therapeutics .
Neuroprotective Effects
The isoquinoline structure is often linked to neuroprotective properties. Studies suggest that compounds with similar structural features may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
G Protein-Coupled Receptor Modulation
This compound might interact with G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes and represent a major class of drug targets. Understanding its binding affinity and activity at these receptors could lead to novel therapeutic strategies .
Table 1: Summary of Biological Activities
Table 2: Structural Features
| Feature | Description |
|---|---|
| Cyclohexanedione Core | Central structure contributing to biological activity |
| Triazole Group | Imparts antimicrobial properties |
| Isoquinoline Moiety | Associated with neuroprotective effects |
Case Study 1: Anticancer Screening
A comprehensive study conducted by Walid Fayad et al. (2019) involved screening a library of compounds on multicellular spheroids to identify novel anticancer agents. The results showed that this compound significantly reduced cell viability in several cancer types, suggesting its potential as a lead candidate for further development .
Case Study 2: Antimicrobial Efficacy
Research published in PubMed Central demonstrated that triazole derivatives exhibit strong antifungal activity against Candida species. The specific compound showed promising results in vitro, indicating its potential utility in treating fungal infections resistant to conventional therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several triazole-containing derivatives reported in the literature. Below is a comparative analysis based on substituents, synthesis routes, and biological activity:
Table 1: Structural and Functional Comparison
Key Findings
Structural Similarities and Differences: The target compound’s 3-chlorophenoxy group distinguishes it from analogs like metconazole (4-chlorophenyl) and triazole-thione derivatives (4-chlorophenyl/benzoxazole) . This substitution may influence lipophilicity and target binding.
Synthetic Routes: Triazole derivatives are typically synthesized via cyclization reactions (e.g., thiol-alkylation in ).
Biological Activity: Triazole-thiones (e.g., ) and Schiff bases (e.g., ) exhibit antimicrobial activity, suggesting the target compound may share similar properties. However, the absence of chlorine in the triazole-thione derivative (vs. 3-chlorophenoxy in the target) highlights the role of halogen placement in bioactivity. Metconazole’s fungicidal efficacy underscores the importance of triazole rings in agrochemicals, but the target compound’s tetrahydroisoquinoline group may redirect its application toward pharmaceuticals.
Q & A
Basic: What are the recommended methodologies for synthesizing and optimizing the yield of this compound?
Answer:
The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:
- Step 1: Coupling 3-chlorophenol with a substituted phenyl group via Ullmann or Buchwald-Hartwig reactions under Pd catalysis .
- Step 2: Introducing the tetrahydroisoquinoline moiety using reductive amination or Pictet-Spengler cyclization .
- Step 3: Functionalizing the triazole ring via Huisgen cycloaddition (click chemistry) with Cu(I) catalysts .
Optimization Tips: - Use high-throughput screening to identify optimal solvent systems (e.g., DMF/THF mixtures) and temperatures (70–90°C).
- Monitor reaction progress with LC-MS to minimize byproducts.
- Purify intermediates via column chromatography with gradient elution (hexane/ethyl acetate) .
Basic: How is structural characterization performed for this compound?
Answer:
A multi-technique approach is essential:
- X-ray Crystallography: Resolve the 3D structure using single-crystal diffraction (e.g., Bruker SMART CCD detector) to confirm stereochemistry .
- NMR Spectroscopy: Assign peaks using , , and 2D experiments (COSY, HSQC) to verify substituent positions.
- Mass Spectrometry: Confirm molecular weight via HRMS (ESI-TOF) with <2 ppm error .
Critical Note: Cross-validate data with computational methods (DFT for NMR chemical shift prediction) to address ambiguities .
Basic: What pharmacological screening strategies are used to assess its bioactivity?
Answer:
Initial screening focuses on target-specific assays:
- Antimicrobial Activity: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using microbroth dilution (MIC values) .
- Antifungal Activity: Evaluate against C. albicans via disk diffusion assays.
- Enzyme Inhibition: Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric kits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
